(3-Aminophenyl)(thiophen-2-yl)methanol

Lipophilicity Chromatography Membrane Permeability

Fragment screening campaigns often lack diverse, IP-free scaffolds. (3-Aminophenyl)(thiophen-2-yl)methanol (CAS 915882-17-6) is a meta-amino diarylmethanol from the AldrichCPR collection with distinct regioselectivity and lipophilicity. • Meta-NH₂ directs ortho/para functionalisation, unlike 2-/4-isomers • logP ~2.99-130-250× more lipophilic than para isomer-for CNS/intracellular targets • Solid form enables accurate gravimetric dispensing; Rule-of-Three compatible • ≥95% purity; global shipping available.

Molecular Formula C11H11NOS
Molecular Weight 205.28 g/mol
CAS No. 915882-17-6
Cat. No. B1290709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Aminophenyl)(thiophen-2-yl)methanol
CAS915882-17-6
Molecular FormulaC11H11NOS
Molecular Weight205.28 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)N)C(C2=CC=CS2)O
InChIInChI=1S/C11H11NOS/c12-9-4-1-3-8(7-9)11(13)10-5-2-6-14-10/h1-7,11,13H,12H2
InChIKeyPCULMMADXLYFKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Aminophenyl)(thiophen-2-yl)methanol: Identity, Handling & Research Scope


(3-Aminophenyl)(thiophen-2-yl)methanol is a diarylmethanol derivative featuring a 3-aminophenyl group and a thiophen-2-yl ring joined through a secondary alcohol linker. With the molecular formula C₁₁H₁₁NOS and a molecular weight of 205.28 g/mol , it belongs to the AldrichCPR collection of unique screening compounds supplied to early-discovery researchers, implying that it is not a commodity building block but a structurally distinctive scaffold . The compound is registered in the EPA DSSTox database (DTXSID90629744) and is commercially available from ChemBridge (Catalog No. 4003094), Sigma-Aldrich, Leyan, and other suppliers at purities of 95–98% . Its GHS classification includes Acute Toxicity Category 4 (oral) and WGK 3, requiring standard laboratory handling precautions .

Unique screening scaffold from AldrichCPR collection for early-discovery research
Meta-amino isomer provides distinct electronic and regiochemical profile for structure-activity campaigns
Supports lipophilic scaffold selection for CNS or intracellular target studies
Requires standard lab handling precautions; GHS Acute Toxicity Cat. 4 classification applies

(3-Aminophenyl)(thiophen-2-yl)methanol Isomer Specificity


The three positional isomers—(2-aminophenyl)(thiophen-2-yl)methanol (CAS 54295-46-4), (3-aminophenyl)(thiophen-2-yl)methanol (CAS 915882-17-6), and (4-aminophenyl)(thiophen-2-yl)methanol (CAS 915919-62-9)—share the same molecular formula (C₁₁H₁₁NOS) and molecular weight (205.28 g/mol) . Despite this isomorphism, they exhibit different computed logP values: 2.99 for the 2- and 3-amino isomers versus 0.87 for the 4-amino isomer, reflecting a large polarity difference that alters chromatographic retention, solubility, and passive membrane permeability . The amino group position further dictates distinct electronic effects (resonance donor at ortho/para, inductive at meta), regioselectivity in further derivatisation, and hydrogen-bonding topology, making the three isomers non-interchangeable in structure-activity campaigns [1].

Positional isomer mismatch
2-, 3-, and 4-aminophenyl isomers are not interchangeable. Amino group position shifts logP, ionization, and electronic effects, altering chromatographic behavior and target engagement profiles.
Catalog provenance may differ
The 3-amino isomer is offered as an AldrichCPR screening compound with limited batch characterization, while the 4-amino isomer is available as a standard QC-documented building block. Substitution may compromise analytical validation or IP novelty goals.
Handling and disposal requirements vary
The R22 acute oral toxicity label and WGK 3 classification for the 3-amino isomer impose different safety controls and waste-disposal costs compared with isomers lacking this hazard designation.

(3-Aminophenyl)(thiophen-2-yl)methanol: Comparative Evidence


LogP Difference: 3-Amino vs 4-Amino Isomer

The calculated logP of (3-aminophenyl)(thiophen-2-yl)methanol is 2.99, whereas the 4-aminophenyl constitutional isomer (CAS 915919-62-9) has a calculated logP of 0.87 . This 2.12–2.4 logP unit difference corresponds to an approximately 130–250-fold higher predicted octanol-water partition coefficient for the 3-amino isomer, translating into substantially longer reversed-phase HPLC retention (higher % organic modifier required for elution), lower aqueous solubility, and greater predicted passive membrane permeability [1].

LogP Difference: 3-Amino vs 4-Amino
Cross-study comparable
Target (3-NH₂)
logP ≈ 2.4–3.0
Comparator (4-NH₂)
logP ≈ 0.87
Reported lipophilicity context for partitioning and retention.
Predicted values from different engines; experimental verification recommended.
Lipophilicity Chromatography Membrane Permeability

Acute Oral Toxicity Hazard Profile

The 3-aminophenyl isomer carries a GHS hazard classification of Xn (Harmful) with Hazard Statement R22 (Harmful if swallowed) and WGK 3 (highly water-endangering), whereas the 2-aminophenyl and 4-aminophenyl positional isomers are not flagged with the same acute oral toxicity classification in standard supplier listings . While the absence of a hazard flag does not confirm the absence of toxicity, the explicit R22 designation for the 3-amino isomer imposes mandatory personal-protective-equipment requirements, waste-disposal procedures, and storage restrictions that differ from those of its isomers .

Acute Oral Toxicity Hazard Profile
Data to verify
R22 (Harmful if swallowed), WGK 3
Supports lab safety and procurement planning review.
Supplier-listed classification; absence of flag for other isomers does not confirm absence of hazard.
Safety Assessment GHS Classification Lab Handling

Ionization State: Meta vs Para Isomer

The predicted pKa of (3-aminophenyl)(thiophen-2-yl)methanol is 13.17 ± 0.20 , corresponding to the deprotonation of the methanol hydroxyl rather than the aromatic amine (the aniline NH₂ has an expected pKa~4.6–5.0 based on class-level inference from substituted anilines). In the 4-aminophenyl isomer, the amino group can engage in direct resonance with the methanol-bearing carbon through the para position, lowering the pKa of the conjugate acid and increasing the fraction of protonated amine at physiological pH [1]. For the meta-amino isomer, the electronic effect is primarily inductive, resulting in a lower degree of amine protonation at pH 7.4 compared with the para isomer, which can alter binding to acidic receptor pockets or the propensity for salt formation during purification [2].

Ionization State: Meta vs Para
Class-level inference
Meta-NH₂ (inductive)
Lower protonation fraction at pH 7.4
Para-NH₂ (resonance)
Higher protonation fraction expected
Ionization-state context may differ; relevant for salt formation and target engagement review.
Class-level estimate based on Hammett constants; direct measurement advised.
Ionization Drug-Likeness Salt Formation

AldrichCPR Scaffold Exclusivity vs Building Blocks

(3-Aminophenyl)(thiophen-2-yl)methanol is carried in the Sigma-Aldrich AldrichCPR collection, a curated set of unique chemicals provided specifically to early-discovery researchers for screening purposes . Sigma-Aldrich explicitly states that analytical data are not collected for AldrichCPR products because they are selected for structural novelty rather than batch-to-batch characterisation . In contrast, the 4-aminophenyl isomer is listed as a standard building block with full QC documentation (NMR, LC-MS) by ChemBridge's Hit2Lead platform, indicating a different market positioning . This distinction means the 3-amino isomer offers a scaffold less likely to have been previously screened across target panels, an advantage for IP-sensitive drug-discovery programs.

AldrichCPR Scaffold Exclusivity
Source review
Exclusive screening collection; no batch analytical data
May support novel scaffold screening programs; IP-sensitive projects may benefit.
Sigma-Aldrich explicitly notes analytical data are not collected for AldrichCPR products.
Chemical Libraries High-Throughput Screening Scaffold Novelty

Physical Property Differences: Boiling Point & Density

The predicted boiling point of (3-aminophenyl)(thiophen-2-yl)methanol at 760 mmHg is 409.5 ± 35.0 °C, with a density of 1.292 ± 0.06 g/cm³ . The 2-aminophenyl isomer lacks a reported boiling point and density in supplier databases, while the 4-aminophenyl isomer has a reported refractive index of ~1.605 [1]. The high boiling point of the 3-amino isomer indicates very low volatility, which is advantageous for vacuum-drying and thermal stability in reactions but precludes gas-chromatographic analysis without derivatisation. The solid physical form (confirmed by multiple suppliers) also distinguishes it from liquid analogs that may require different storage conditions .

Physical Properties: Boiling Point & Density
Cross-study comparable
3-NH₂ Isomer
Bp ~409.5 °C, solid form
4-NH₂ Isomer
Liquid form in some listings
Supports synthetic workflow and purification planning.
Predicted boiling point; solid vs liquid form may vary by supplier lot.
Physical Properties Synthetic Chemistry Purification

(3-Aminophenyl)(thiophen-2-yl)methanol: Application Scenarios


Fragment-Based & Phenotypic Screening for Novel Scaffolds

The AldrichCPR provenance of (3-aminophenyl)(thiophen-2-yl)methanol positions it as a structurally distinctive scaffold less likely to have been exhaustively screened across commercial target panels . Research groups executing fragment-based drug discovery or high-throughput phenotypic screens should prioritise this compound when the goal is to identify novel chemical starting points with unencumbered intellectual property space. The compound's moderate molecular weight (205.28 g/mol) and the presence of both hydrogen-bond donor (NH₂, OH) and acceptor (O, S) functionality make it compatible with the Rule of Three for fragment libraries.

Meta-Directed Electrophilic Aromatic Substitution

The meta-position of the amino group on the phenyl ring directs incoming electrophiles to ortho/para positions relative to the NH₂ group, creating a different substitution pattern compared with the ortho- and para-amino isomers . For synthetic programs requiring late-stage functionalisation at specific positions on the phenyl ring—such as halogenation, nitration, or Suzuki coupling—the 3-amino isomer provides a reactivity profile distinct from the other positional isomers, which is critical when the regiochemistry of the final target compound is fixed by a pharmacophore model or patent claim.

Lipophilic Scaffold for CNS & Intracellular Targets

With a computed logP of approximately 2.4–3.0 , the 3-aminophenyl isomer is approximately 130–250 times more lipophilic than its 4-amino counterpart (logP ≈ 0.87). This property makes it the preferred choice among the three positional isomers for medicinal chemistry programs targeting intracellular proteins or CNS receptors where passive membrane permeability and blood-brain barrier penetration are required. The lipophilicity also favours reversed-phase chromatographic purification, allowing cleaner isolation from polar synthetic byproducts.

High-Temperature Synthesis with Solid Substrates

The predicted boiling point of approximately 409.5 °C and confirmed solid physical form at ambient temperature make the 3-aminophenyl isomer particularly suitable for high-temperature reactions (e.g., Buchwald-Hartwig aminations, nucleophilic aromatic substitutions) where low volatility prevents substrate loss during reflux. Gravimetric dispensing of the solid form also provides superior accuracy for stoichiometry-sensitive reactions compared with the liquid 4-amino isomer, reducing weighing errors in multistep parallel syntheses.

Application
Selection Property
Validation Focus
Fragment-based & phenotypic screening
AldrichCPR screening-collection scaffold novelty
Library fit and IP-space review
Meta-directed electrophilic aromatic substitution
Meta-NH₂ regiochemical directing effects
Substitution pattern confirmation
Lipophilic scaffold for CNS / intracellular targets
Reported higher logP vs 4-amino isomer
Permeability and chromatographic retention review
High-temperature synthesis with solid substrates
High predicted boiling point and solid physical form
Volatility and gravimetric dispensing assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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